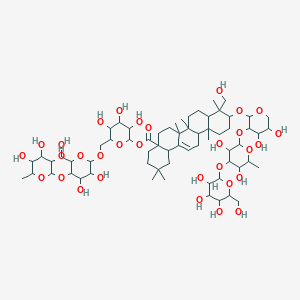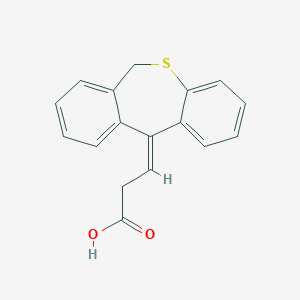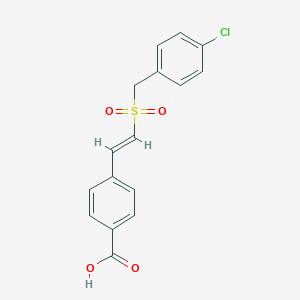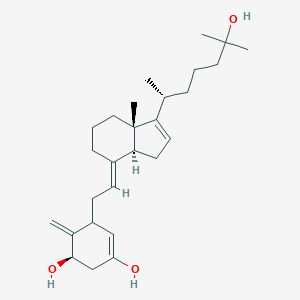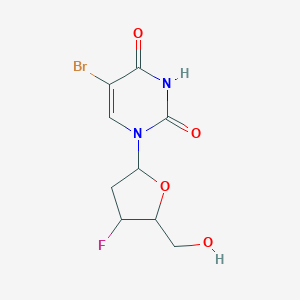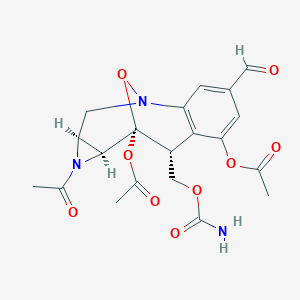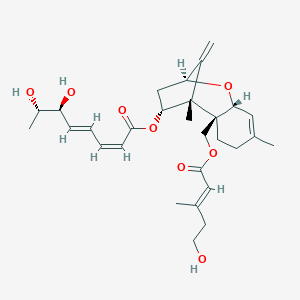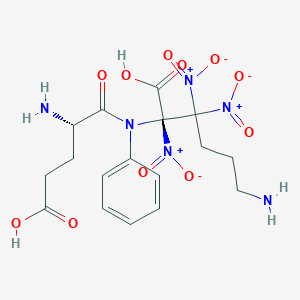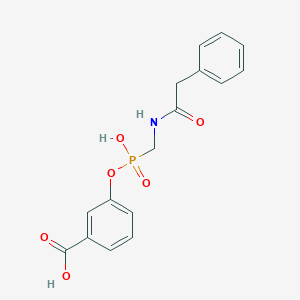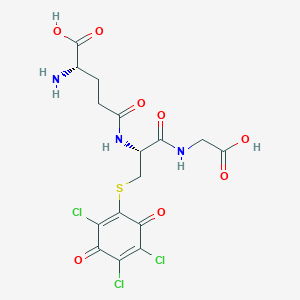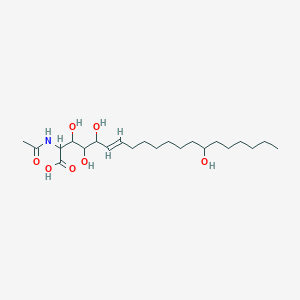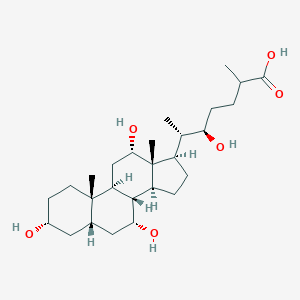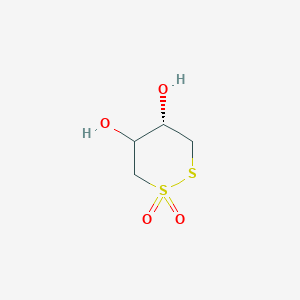
(4S)-1,1-dioxodithiane-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4S)-1,1-dioxodithiane-4,5-diol can be synthesized through the oxidation of 1,2-dithiane-4,5-diol. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents and reactors designed to handle the specific reaction conditions required for the synthesis of dithiane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: (4S)-1,1-dioxodithiane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding diol.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4S)-1,1-dioxodithiane-4,5-diol is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 1,2-dithiane-4,5-diol, 1,1-dioxide, trans- involves its ability to undergo redox reactions, which can activate stress response genes and induce molecular stress responses . The compound’s molecular targets and pathways include the activation of stress response pathways and the modulation of redox-sensitive proteins .
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiane-4,5-diol: A similar compound without the dioxide functionality.
1,4-Dithiane-2,5-diol: Another dithiane derivative with different substitution patterns.
Eigenschaften
CAS-Nummer |
120586-50-7 |
|---|---|
Molekularformel |
C4H8O4S2 |
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
(4R,5R)-1,1-dioxodithiane-4,5-diol |
InChI |
InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |
InChI-Schlüssel |
HEDDKNPLYXIIDO-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CS(=O)(=O)S1)O)O |
SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
Kanonische SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
Synonyme |
1,2-Dithiane-4,5-diol, 1,1-dioxide, trans- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


